

Physical and chemical characteristics of CAS 3331-47-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Cat. No.: B1268590

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 3-Formylguaiazulene (CAS 3331-47-3)

Introduction

3-Formylguaiazulene (CAS 3331-47-3), a prominent derivative of the bicyclic aromatic sesquiterpenoid guaiazulene, represents a molecule of significant interest in synthetic and medicinal chemistry. Its core structure, an azulene isomer, is a non-benzenoid aromatic hydrocarbon, which imparts unique electronic and spectroscopic properties. The presence of a reactive aldehyde functional group at the 1-position of the azulene ring opens extensive possibilities for further chemical modification, making it a valuable building block for novel chromophores, polymers, and potential therapeutic agents.

This guide provides a comprehensive technical overview of 3-Formylguaiazulene, synthesizing available data on its chemical identity, physicochemical properties, and analytical characterization. As a Senior Application Scientist, the narrative aims to explain not just the "what" but the "why" behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals engaged in its study.

Chemical Identity and Molecular Structure

The unambiguous identification of a compound is the foundation of all subsequent research. 3-Formylguaiazulene is identified by several names and registry numbers, reflecting its structural

relationship to both azulene and guaiazulene.

Table 1: Chemical Identifiers for CAS 3331-47-3

Identifier	Value
CAS Number	3331-47-3 [1] [2] [3]
IUPAC Name	3,8-dimethyl-5-(propan-2-yl)azulene-1-carbaldehyde [4] [5] [6]
Synonyms	5-Isopropyl-3,8-dimethylazulene-1-carboxaldehyde, 7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde, 3-Formylguaiazulene [1] [4] [7]
Molecular Formula	C ₁₆ H ₁₈ O [1] [4] [8]
Molecular Weight	226.31 - 226.32 g/mol [4] [6] [7]
InChI Key	CDVRGGMPPUFSFH-UHFFFAOYSA-N [4] [6]

| SMILES | CC(C)C1=CC=C(C)C2=C(C=O)C=C(C)C2=C1[\[4\]](#)[\[6\]](#) |

The structure features a fused five- and seven-membered ring system characteristic of azulene. This arrangement results in a dipole moment and a distinctive deep purple-to-black color, a direct consequence of a low-energy electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

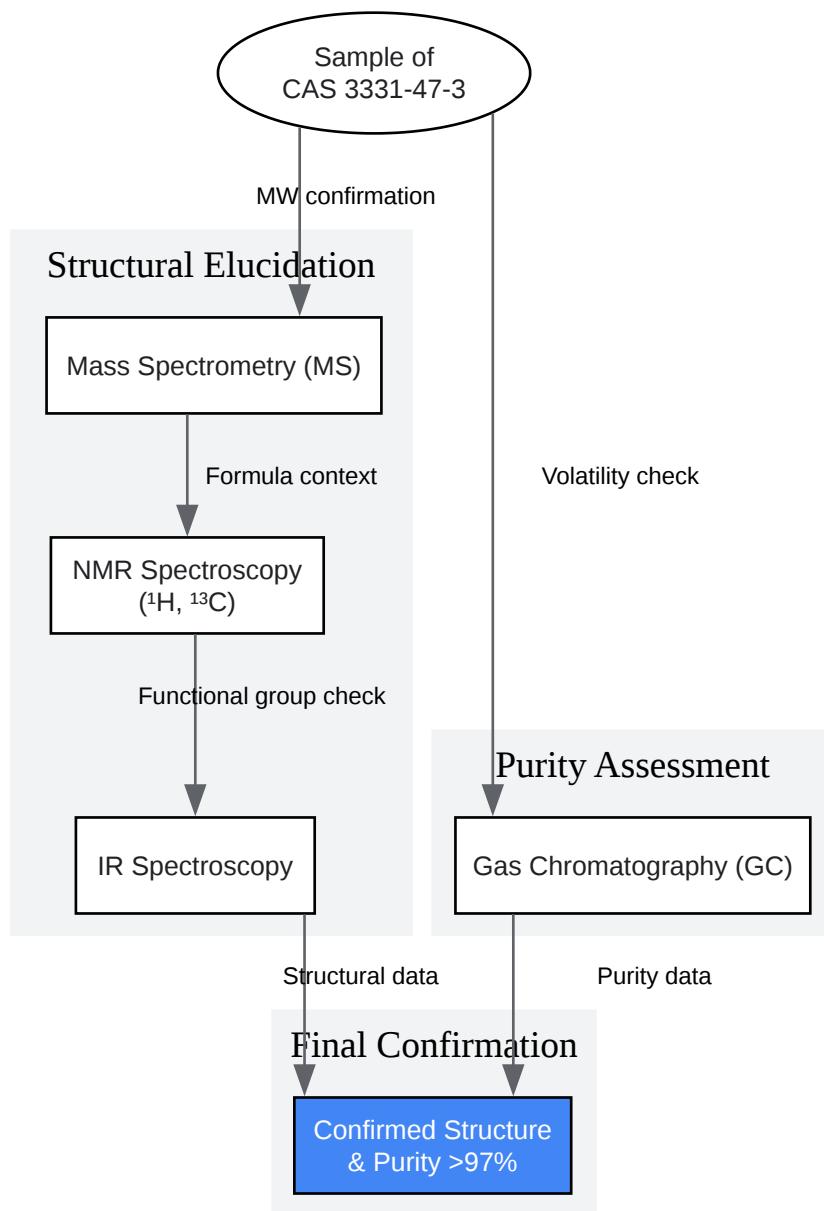
Physicochemical Properties

Understanding the physical properties of 3-Formylguaiazulene is critical for its handling, formulation, and application in experimental settings.

Table 2: Summary of Physicochemical Properties | Property | Value | Source(s) | | :--- | :--- | :--- |

Physical Form	Crystalline Powder, Crystalline Lumps, or Solid [1] [6] [9]	Color	Purple to Black [1] [6]
Melting Point	83 - 86 °C [1] [10] [11]	Boiling Point	125°C @ 0.5 mmHg; 152-154°C @ 7 mmHg; 364.2°C (Predicted) [4] [11] [12]
Solubility	Data for specific solvents is limited. [1] [10]		Based on its predominantly hydrocarbon structure, it is expected to have low

solubility in water and higher solubility in non-polar organic solvents like hexanes, ethyl acetate, and dichloromethane. || Stability | Stable under recommended storage conditions.[1] || Incompatibilities | Strong oxidizing agents.[1] || Sensitivities | Reported to be light-sensitive and air-sensitive.[1] |


Expert Insights on Handling and Storage

The noted light and air sensitivity necessitates specific handling protocols.[1] From a practical standpoint, this means operations should be conducted under dim or amber-filtered light and, for long-term storage or sensitive reactions, under an inert atmosphere (e.g., argon or nitrogen). Storage should be in a tightly sealed container in a cool, dark, and dry place.[1] The incompatibility with oxidizing agents is a key consideration for reaction planning, as the aldehyde group and the electron-rich azulene ring are susceptible to oxidation.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity. The choice of each technique is dictated by the specific information it provides about the molecule's architecture and composition.

Workflow for Structural Confirmation and Purity Analysis

[Click to download full resolution via product page](#)

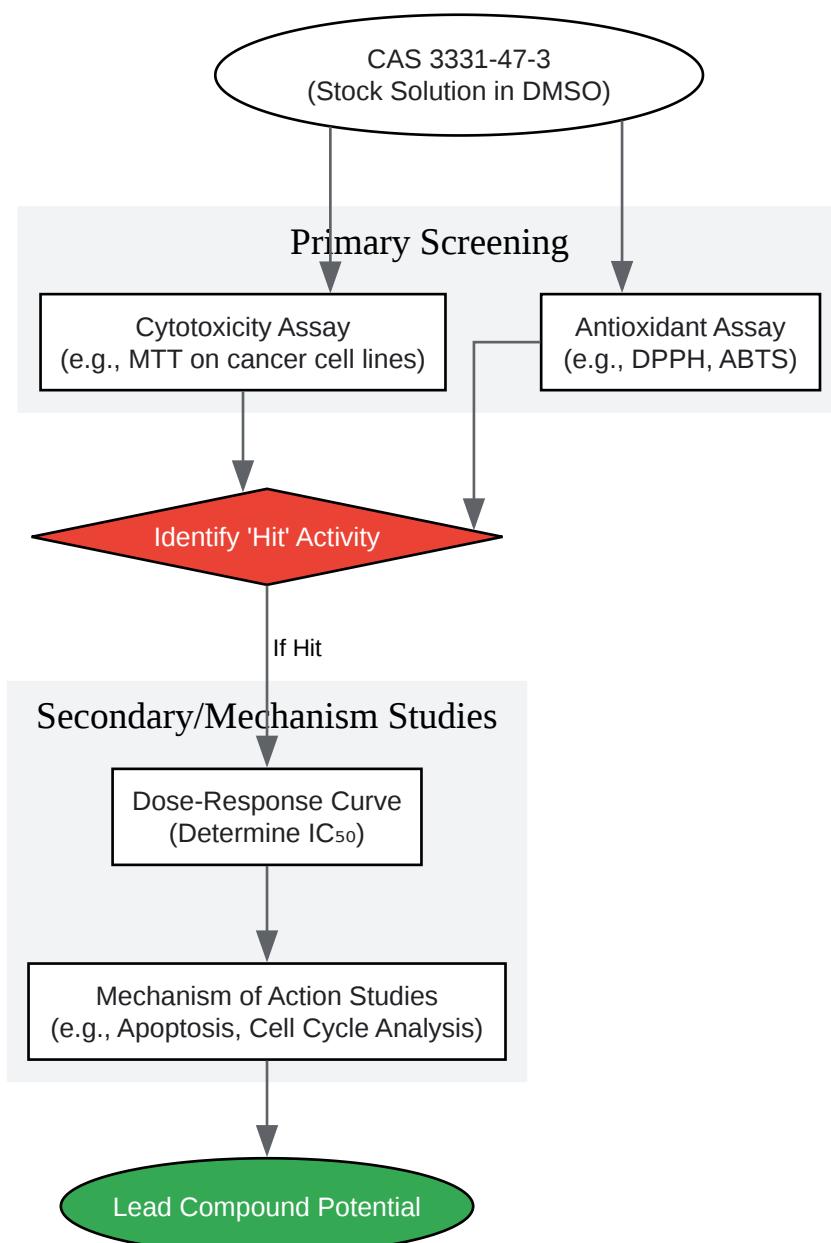
Caption: Comprehensive analytical workflow for CAS 3331-47-3.

Experimental Protocols

- Causality: GC is the method of choice for purity analysis of thermally stable and volatile compounds like 3-Formylguaiaculene.^[9] It separates the target compound from residual solvents, starting materials, or byproducts based on differential partitioning between a stationary phase and a mobile gas phase.

- Methodology:
 - Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or hexane).
 - Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-5 or HP-5ms).
 - Injection: Inject 1 μ L of the sample solution into the heated injection port.
 - Temperature Program: Implement a temperature gradient, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 15°C/min.
 - Data Analysis: The purity is calculated based on the relative peak area of the main component in the resulting chromatogram. A purity of >97% is common for commercial samples.[9]
- Mass Spectrometry (MS)
 - Causality: MS provides the molecular weight of the compound, which is the most fundamental piece of structural information. Electron Impact (EI) ionization can also induce fragmentation, offering clues about the molecule's substructures.
 - Methodology:
 - Introduce the sample into the mass spectrometer (e.g., via a GC-MS interface or direct insertion probe).
 - Ionize the molecules using a standard method like Electron Impact (EI).
 - Analyze the mass-to-charge ratio (m/z) of the resulting ions.
 - Expected Result: A molecular ion (M^+) peak should be observed at $m/z \approx 226$, corresponding to the molecular weight of $C_{16}H_{18}O$.[7]
- Infrared (IR) Spectroscopy

- Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
- Methodology:
 - Prepare the sample, typically as a KBr pellet or a thin film.
 - Acquire the spectrum using an FTIR spectrometer.
 - Expected Result: Key peaks would include a strong absorption around 1650-1700 cm^{-1} for the aldehyde C=O stretch, absorptions in the 2700-2900 cm^{-1} region for the aldehydic C-H stretch, and peaks around 3000-3100 cm^{-1} and 1500-1600 cm^{-1} corresponding to aromatic C-H and C=C bonds, respectively.[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Causality: ^1H and ^{13}C NMR are the most powerful techniques for elucidating the precise carbon-hydrogen framework of an organic molecule. They provide information on the chemical environment, connectivity, and number of different types of protons and carbons.
 - Methodology:
 - Dissolve an accurately weighed sample (~5-10 mg) in a deuterated solvent (e.g., CDCl_3).
 - Acquire ^1H , ^{13}C , and potentially 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
 - Expected Result: The ^1H NMR spectrum would show distinct signals for the aromatic protons, the isopropyl group protons, the methyl group protons, and a downfield singlet for the aldehyde proton. The ^{13}C NMR would show signals for all 16 carbons, including a characteristic signal for the aldehyde carbonyl carbon (>180 ppm).


Biological Context and Toxicological Profile

While specific bioactivity data for 3-Formylguaiazulene is not widely published, its structural parent, guaiazulene (CAS 489-84-9), is known to possess biological properties. Guaiazulene,

found in essential oils, exhibits antioxidant and in vitro cytotoxic activity against certain cell lines.[14]

The introduction of an aldehyde group in 3-Formylguaiaculene could modulate this activity. Aldehydes are known to be reactive electrophiles that can interact with biological nucleophiles, a mechanism often associated with both therapeutic effects and toxicity. Therefore, it is plausible that 3-Formylguaiaculene could be a candidate for bioactivity screening.

General Workflow for In Vitro Bioactivity Screening

[Click to download full resolution via product page](#)

Caption: A general workflow for the initial biological evaluation of a compound.

Toxicological Information

Available safety data indicates that 3-Formylguaiazulene is classified as a skin and eye irritant. [7][10] It may also cause respiratory irritation and is considered harmful if swallowed or in contact with skin.[10] Standard precautions, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area, are mandatory.[1][10]

Conclusion

3-Formylguaiazulene (CAS 3331-47-3) is a well-defined crystalline solid with unique spectroscopic properties derived from its non-benzenoid aromatic core. Its characterization relies on a standard suite of analytical techniques, including GC for purity and MS, IR, and NMR for structural confirmation. While its own biological profile is an area ripe for investigation, its relationship to the bioactive parent compound guaiazulene suggests potential for applications in medicinal chemistry. The handling of this compound requires careful attention to its sensitivity to light, air, and oxidizing agents. This guide provides the foundational knowledge necessary for researchers to confidently and safely incorporate this versatile molecule into their development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]
- 2. labnovo.com [labnovo.com]
- 3. CAS Common Chemistry commonchemistry.cas.org
- 4. Sesquiterpenoids | Fisher Scientific fishersci.com
- 5. CAS RN 3331-47-3 | Fisher Scientific fishersci.ca

- 6. fishersci.ca [fishersci.ca]
- 7. 3-Formylguaiaculene | C16H18O | CID 639851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde, 1G | Labscoop [labscoop.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 5-ISOPROPYL-3,8-DIMETHYLAZULENE-1-CARBALDEHYDE CAS#: 3331-47-3 [m.chemicalbook.com]
- 12. Sesquiterpenoids | Fisher Scientific [fishersci.ca]
- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. guaiaculene | CAS#:489-84-9 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of CAS 3331-47-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268590#physical-and-chemical-characteristics-of-cas-3331-47-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com